Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Description
Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, also known as 2,4-Di-tert-butylphenol (2,4-DTBP), is a toxic secondary metabolite found in various organisms. It is a major component of volatile or essential oils and exhibits potent toxicity against a wide range of organisms, including its producers. The biosources, bioactivities, and the rationale behind its production by organisms have been extensively studied .
Synthesis Analysis
The synthesis of derivatives of 2,4-DTBP involves various chemical reactions. For instance, the dehydrogenation of a 2,4-bis-functionalized phenol with potassium ferricyanide leads to the formation of a p-quinonemethide, which can further react to form dithioacetals and benzaldehyde . Another synthesis route involves the reaction of bis(2-(methylthio)phenyl)chlorophosphine with O-protected 2,6-dilithio-4-methylphenol, yielding a novel polydentate ligand with two tripodal coordination pockets . Additionally, the oxidation of benzylphenol with silver oxide in alcoholic media forms benzylic ethers and dimeric oxidation products .
Molecular Structure Analysis
The molecular structure of 2,4-DTBP derivatives is characterized by extensive hydrogen bonding and three-dimensional networks. For example, the 4-methyl-2,6-bis(phosphomethyl)phenol molecule displays approximate twofold symmetry and is involved in extensive hydrogen bonding . The crystal structure of a dimeric thallium(I) complex shows interactions between thallium atoms and phosphorus atoms from opposing ligands . Similarly, the crystal structure of a dimeric oxidation product from 2,4-DTBP has been elucidated .
Chemical Reactions Analysis
2,4-DTBP and its derivatives undergo various chemical reactions. The addition of thiols to p-quinonemethide leads to the formation of dithioacetals . The reaction of 2,4-DTBP with 2,2'-azobis(isobutyronitrile) results in addition products involving the 1-cyano-1-methylethyl radical . The synthesis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol and its characterization, including luminescent properties, demonstrates the versatility of reactions involving 2,4-DTBP derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-DTBP and its analogs are influenced by their molecular structure. The extensive hydrogen bonding in derivatives like 4-methyl-2,6-bis(phosphomethyl)phenol contributes to their solid-state properties . The luminescent properties of certain derivatives, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have been investigated, indicating potential applications in materials science . The hydrogen-bonded assemblages in various derivatives of 2,6-bis(hydroxymethyl)phenol result in different molecular arrangements and potential weak intermolecular interactions .
Scientific Research Applications
Petrochemical Sector
- Scientific Field : Petrochemical Engineering
- Application Summary : This compound is used as an antioxidant in the petrochemical sector .
- Methods of Application : The specific methods of application in the petrochemical sector are proprietary and vary based on the specific requirements .
- Results or Outcomes : The use of this compound as an antioxidant helps to enhance the stability and longevity of petrochemical products .
Brake Fluids and Ink Resins
- Scientific Field : Industrial Chemistry
- Application Summary : It is also used in liquids such as brake fluid and ink resins .
- Methods of Application : The specific methods of application in these settings are proprietary and vary based on the specific requirements .
- Results or Outcomes : The use of this compound helps to enhance the performance and longevity of these products .
Antioxidant in Mineral/Vegetable Oils
- Scientific Field : Industrial Chemistry
- Application Summary : This compound is used as an antioxidant in mineral and vegetable oils used in industrial applications .
- Methods of Application : The specific methods of application in these settings are proprietary and vary based on the specific requirements .
- Results or Outcomes : The use of this compound helps to enhance the performance and longevity of these oils .
Mass Spectrometry
- Scientific Field : Analytical Chemistry
- Application Summary : This compound is used in mass spectrometry for the identification and quantification of molecules .
- Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio .
- Results or Outcomes : This allows for the identification and quantification of the compound in a sample .
properties
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPRVAMTYHIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364473 | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
CAS RN |
6386-58-9 | |
Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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